molecular formula C12H19N3O B7864799 (S)-2-Amino-3,N-dimethyl-N-pyridin-4-ylmethyl-butyramide

(S)-2-Amino-3,N-dimethyl-N-pyridin-4-ylmethyl-butyramide

Cat. No.: B7864799
M. Wt: 221.30 g/mol
InChI Key: GXGJSYCXSBBDBI-NSHDSACASA-N
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Description

(S)-2-Amino-3,N-dimethyl-N-pyridin-4-ylmethyl-butyramide is a chiral organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyridine ring, an amide group, and an amino group, making it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3,N-dimethyl-N-pyridin-4-ylmethyl-butyramide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyridine, butyric acid, and appropriate amines.

    Amidation Reaction: The key step involves the formation of the amide bond. This can be achieved through the reaction of pyridine derivatives with butyric acid derivatives in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Chiral Resolution: The chiral center is introduced through the use of chiral auxiliaries or chiral catalysts to obtain the (S)-enantiomer.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Amidation: Utilizing continuous flow reactors to enhance the efficiency and yield of the amidation reaction.

    Chiral Catalysis: Employing chiral catalysts to ensure high enantiomeric purity.

    Purification: Advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the amide group can yield the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may include the use of halogenating agents or nucleophiles like alkyl halides or amines.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Corresponding amines.

    Substitution Products: Various substituted pyridine derivatives.

Chemistry:

    Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

    Biological Probes: It can be used as a probe to study biological pathways and interactions.

Medicine:

    Drug Development: Due to its structural features, the compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry:

    Material Science: The compound can be incorporated into polymers and materials to enhance their properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3,N-dimethyl-N-pyridin-4-ylmethyl-butyramide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site or allosteric site, preventing substrate binding or catalysis. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

    2-Amino-3,N-dimethyl-N-pyridin-4-ylmethyl-butyramide: The non-chiral version of the compound.

    N-Methyl-2-pyridylmethylamine: A simpler analog with similar functional groups but lacking the butyramide moiety.

    Pyridine-4-carboxamide: A structurally related compound with a carboxamide group instead of the butyramide group.

Uniqueness:

    Chirality: The (S)-enantiomer provides specific interactions with chiral biological targets, enhancing its selectivity and potency.

    Functional Diversity: The presence of multiple functional groups allows for diverse chemical modifications and applications.

This detailed overview provides a comprehensive understanding of (S)-2-Amino-3,N-dimethyl-N-pyridin-4-ylmethyl-butyramide, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2S)-2-amino-N,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-9(2)11(13)12(16)15(3)8-10-4-6-14-7-5-10/h4-7,9,11H,8,13H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGJSYCXSBBDBI-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)CC1=CC=NC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)CC1=CC=NC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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